N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine
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Overview
Description
N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine typically involves the alkylation of a purine derivative. One common method is to start with 9-methyl-9H-purine-6-amine and react it with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-ethylamine: A simpler analog with similar alkyl groups but lacking the purine ring.
9-Methyl-9H-purine-6-amine: The parent compound without the ethyl group.
N,N-Diethylamine: Another analog with two ethyl groups but no purine ring.
Uniqueness
N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine is unique due to its specific combination of a purine ring with ethyl and methyl groups. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-ethyl-N-[(9-methylpurin-6-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H17N5/c1-4-16(5-2)6-9-10-11(13-7-12-9)15(3)8-14-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
NXBSEUNVLBNFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C2C(=NC=N1)N(C=N2)C |
Origin of Product |
United States |
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